![molecular formula C13H19BO3 B1386022 [3-(Cyclohexylmethoxy)phenyl]boronsäure CAS No. 1236189-81-3](/img/structure/B1386022.png)
[3-(Cyclohexylmethoxy)phenyl]boronsäure
Übersicht
Beschreibung
“[3-(Cyclohexylmethoxy)phenyl]boronic acid” is a type of boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are used as synthetic intermediates in organic synthesis . In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents and boranes . For instance, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules . This planar compound has idealized C2V molecular symmetry .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Phenylboronic acid is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The melting point of a similar compound, 3-Methoxyphenylboronic acid, is 160-163 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Boronsäuren spielen eine zentrale Rolle in der organischen Synthese, insbesondere in der Suzuki-Miyaura-Reaktion, die zur Bildung von Biarylverbindungen eingesetzt wird. Diese Reaktion ist essenziell für die präzise Herstellung komplexer organischer Moleküle .
Zuckerdetektion
Aufgrund ihrer Fähigkeit, cyclische Ester mit Diolen zu bilden, dienen Boronsäuren als molekulare Rezeptoren für Zucker. Diese Eigenschaft wird in Sensoren zur Detektion und Quantifizierung von Zuckern genutzt .
Arzneimittelentwicklung
Boronsäuren sind an der Entwicklung neuer Arzneimittelmoleküle beteiligt. Sie zeigen aufgrund ihrer einzigartigen chemischen Eigenschaften ein Potenzial als Therapeutika für Krankheiten wie Krebs, Diabetes und Entzündungen .
Kovalente Organische Gerüste (COFs)
Diese Gerüste sind eine Klasse poröser Materialien, die durch die Verknüpfung von Boronsäuren mit organischen Bausteinen gebildet werden. COFs finden Anwendung in der Gasspeicherung, Trenntechnologien und Katalyse .
Biologische Aktivität
Boronsäuren werden auf ihre biologische Aktivität und ihr potenzielles Einsatzgebiet als biologisch aktive Verbindungen in verschiedenen therapeutischen Bereichen untersucht .
Chemische Biologie-Sonden und Sensoren
In der chemischen Biologie werden Boronsäuren aufgrund ihrer selektiven Bindungseigenschaften als Sonden und Sensoren eingesetzt. Sie können Diole und Anionen optisch oder elektrochemisch nachweisen .
Enzymhemmung
Boronsäuren können als Enzymhemmer fungieren und Signalkaskaden stören oder enzymatische Aktivitäten hemmen, die für das Fortschreiten von Krankheiten entscheidend sind .
Zell-Delivery-Systeme
Kleine chemische Rezeptoren auf Basis von Boronsäuren wurden als biochemische Werkzeuge für Zell-Delivery-Systeme eingesetzt. Sie können den Transport von therapeutischen Wirkstoffen in Zellen erleichtern .
Wirkmechanismus
The mechanism of action of [3-(Cyclohexylmethoxy)phenyl]boronic acid is related to its ability to form boronate esters with a variety of organic molecules. [3-(Cyclohexylmethoxy)phenyl]boronic acid can form boronate esters with alcohols, phenols, and carboxylic acids, allowing it to be used in a variety of reactions. The formation of boronate esters is a reversible reaction, which allows [3-(Cyclohexylmethoxy)phenyl]boronic acid to be used in a variety of catalytic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Cyclohexylmethoxy)phenyl]boronic acid are not well understood, as it is primarily used as a reagent for the synthesis of organic molecules. However, [3-(Cyclohexylmethoxy)phenyl]boronic acid has been shown to have some effects on the nervous system, as it has been found to inhibit the reuptake of serotonin and norepinephrine in the brain. Additionally, [3-(Cyclohexylmethoxy)phenyl]boronic acid has been found to have some anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [3-(Cyclohexylmethoxy)phenyl]boronic acid in laboratory experiments has several advantages, including its availability, low cost, and versatility. [3-(Cyclohexylmethoxy)phenyl]boronic acid is widely available and can be easily obtained from chemical suppliers. Additionally, it is relatively inexpensive compared to other reagents. [3-(Cyclohexylmethoxy)phenyl]boronic acid is also versatile, as it can be used in a variety of reactions, including the synthesis of organic molecules, pharmaceuticals, and nanomaterials.
The main limitation of [3-(Cyclohexylmethoxy)phenyl]boronic acid in laboratory experiments is its toxicity. [3-(Cyclohexylmethoxy)phenyl]boronic acid is toxic and should be handled with care. Additionally, it should be stored in a well-ventilated area, away from heat and light.
Zukünftige Richtungen
The future of [3-(Cyclohexylmethoxy)phenyl]boronic acid is promising, as it has a wide range of applications in scientific research and industry. In the future, [3-(Cyclohexylmethoxy)phenyl]boronic acid may be used in the synthesis of a variety of organic molecules, pharmaceuticals, and nanomaterials. Additionally, [3-(Cyclohexylmethoxy)phenyl]boronic acid may be used in the development of new drugs and treatments for a variety of diseases and conditions. Finally, [3-(Cyclohexylmethoxy)phenyl]boronic acid may be used in the development of new materials for a variety of applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(cyclohexylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11,15-16H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVYSTNQUGABIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
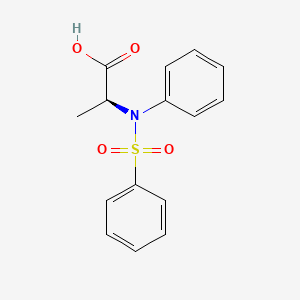
amine](/img/structure/B1385945.png)
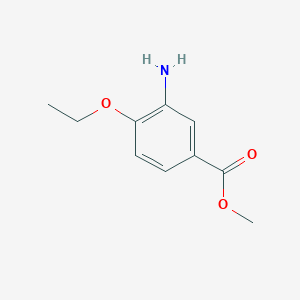

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)
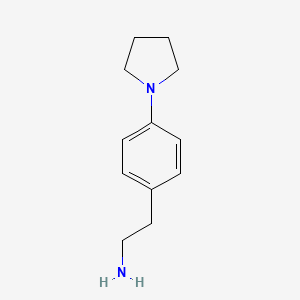
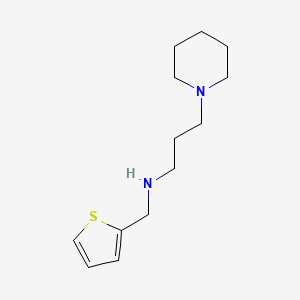
![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
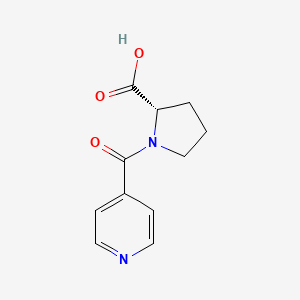


![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
